molecular formula C10H6F2N4 B1532382 5-amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 1232780-81-2

5-amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1532382
CAS No.: 1232780-81-2
M. Wt: 220.18 g/mol
InChI Key: JIHJPKCDPMMQFW-UHFFFAOYSA-N
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Description

5-amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C10H6F2N4 and its molecular weight is 220.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A novel synthesis approach for 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed, utilizing alumina–silica-supported MnO2 as a recyclable catalyst in water. This method offers a facile, one-pot, multicomponent protocol that operates at room temperature, providing an efficient route to these derivatives with high yields ranging from 86-96% (Poonam & Singh, 2019).

Antimicrobial Activity

Research into novel Schiff bases utilizing 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which include structures related to 5-amino-1H-pyrazole-4-carbonitrile, has indicated significant antimicrobial activity. These compounds have been synthesized through a multi-step reaction process, highlighting their potential in developing new antimicrobial agents (Puthran et al., 2019).

Corrosion Inhibition

5-Amino-1H-pyrazole-4-carbonitrile derivatives have been studied for their corrosion inhibition properties on C-steel surfaces in acidic environments. The research showed that these compounds act as effective corrosion inhibitors, suggesting their potential application in protecting metals from corrosion, especially in industrial settings where acidic conditions are prevalent (Abdel Hameed et al., 2020).

Antiviral Properties

Compounds derived from 5-amino-1-substituted-1H-pyrazole-4-carbonitrile have been evaluated for their antiviral activity against herpes simplex virus type-1 (HSV-1). The study suggests that certain derivatives exhibit promising antiviral properties, comparable to acyclovir, a standard antiviral medication. This opens up possibilities for the development of new antiviral drugs based on pyrazole-carbonitrile derivatives (Rashad et al., 2009).

Anticancer Scaffolds

The synthesis of dihydropyrano[2,3-c]pyrazole derivatives, including 5-amino-1H-pyrazole-4-carbonitrile structures, has been carried out under solvent-free conditions, showing potential as anticancer scaffolds. Selected compounds from this series demonstrated promising in vitro anticancer activity against various human cancer cell lines, indicating their potential in cancer therapy research (Nimbalkar et al., 2017).

Properties

IUPAC Name

5-amino-1-(3,5-difluorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N4/c11-7-1-8(12)3-9(2-7)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHJPKCDPMMQFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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